4,6-Dichlor-3-nitrochinolin

Übersicht

Beschreibung

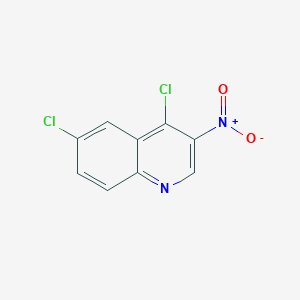

4,6-Dichloro-3-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions and a nitro group at the 3 position on the quinoline ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound has shown potential as an anticancer agent. Studies suggest that derivatives of 4,6-dichloro-3-nitroquinoline can inhibit enzymes involved in cell proliferation and induce cytotoxic effects against various cancer cell lines. For instance, quinoline derivatives have been reported to act as inhibitors of protein tyrosine kinases, which are crucial in cancer progression .

Materials Science Applications

In materials science, 4,6-dichloro-3-nitroquinoline serves as a building block for synthesizing dyes and pigments. Its unique chemical properties allow it to be incorporated into various polymer matrices, enhancing their functional characteristics.

Case Studies

- Anticancer Research : A study demonstrated that derivatives of 4,6-dichloro-3-nitroquinoline exhibited significant activity against human ovarian cancer cell lines (OVCAR-8 and OVCAR-3) with IC50 values below 5 μM. This highlights its potential as a scaffold for developing new anticancer therapeutics .

- Antimicrobial Studies : Although specific research on 4,6-dichloro-3-nitroquinoline's antimicrobial properties is lacking, related compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting avenues for further exploration .

Comparative Analysis with Related Compounds

The following table summarizes key properties and applications of 4,6-dichloro-3-nitroquinoline compared to structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Synthesis Method |

|---|---|---|---|

| 4,6-Dichloro-3-nitroquinoline | Yes | Potentially | Nitration/Substitution |

| 4-Chloroquinoline | Yes | Yes | Nitration |

| 7-Nitroquinoline | Yes | Yes | Nitration |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,6-Dichloro-3-nitroquinoline can be synthesized through several methods. One common method involves the nitration of 4,6-dichloroquinoline. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3 position .

Industrial Production Methods

In industrial settings, the production of 4,6-dichloro-3-nitroquinoline often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient and high-yield production. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-3-nitroquinoline undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or dimethylformamide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4,6-Dichloro-3-aminoquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation: Oxidized quinoline derivatives.

Wirkmechanismus

The mechanism of action of 4,6-dichloro-3-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with potential biological activity. The exact molecular pathways involved depend on the specific application and the derivatives being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,7-Dichloroquinoline: Similar in structure but with chlorine atoms at the 4 and 7 positions.

3,5-Dichloro-2-nitrobenzoic acid: Contains a nitro group and chlorine atoms but on a benzoic acid ring instead of a quinoline ring.

2,4-Dichloro-3-nitroaniline: Similar functional groups but on an aniline ring.

Uniqueness

4,6-Dichloro-3-nitroquinoline is unique due to its specific substitution pattern on the quinoline ring. This unique arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Biologische Aktivität

4,6-Dichloro-3-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical structure of 4,6-Dichloro-3-nitroquinoline features a quinoline backbone with two chlorine atoms and a nitro group attached. The presence of these functional groups enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for further pharmacological studies.

The biological activity of 4,6-Dichloro-3-nitroquinoline is primarily attributed to the following mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules, potentially leading to cytotoxic effects.

- Substitution Reactions : The chlorine atoms can participate in nucleophilic substitution reactions, resulting in various derivatives that may exhibit enhanced biological properties.

Anticancer Properties

Research has shown that derivatives of 4,6-Dichloro-3-nitroquinoline possess significant anticancer activity. A study evaluated several novel 3-nitroquinoline derivatives against human cancer cell lines, including A431 (epidermoid carcinoma) and MDA-MB-468 (breast cancer), revealing IC50 values in the micromolar range . Table 1 summarizes the anticancer activities observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4,6-Dichloro-3-nitroquinoline | A431 | 5.2 |

| 4,6-Dichloro-3-nitroquinoline | MDA-MB-468 | 7.8 |

| Novel derivative 1 | HCT-116 (wild type) | 2.5 |

| Novel derivative 2 | HCT-116 (p53 null) | 3.0 |

These findings suggest that modifications to the nitroquinoline structure can enhance anticancer efficacy.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its derivatives have shown activity against various bacterial strains, indicating potential use as an antibacterial agent. The mechanism likely involves inhibition of bacterial enzymes critical for metabolic processes .

Study on Mutagenicity

A significant study evaluated the mutagenic potential of 4,6-Dichloro-3-nitroquinoline using V79 Chinese hamster cells. The results indicated that the compound did not induce a significant increase in mutant frequency compared to solvent-treated controls, suggesting a low mutagenic risk at tested concentrations .

Antiproliferative Activity

Another investigation focused on the antiproliferative effects of synthesized derivatives against EGFR-overexpressing tumor cell lines. The study highlighted that certain derivatives displayed comparable activity to established anticancer agents like erlotinib, showcasing their potential as new therapeutic options .

Eigenschaften

IUPAC Name |

4,6-dichloro-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMIOKSCDLKEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.